N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide is a synthetic organic compound It is characterized by the presence of a furan ring substituted with various functional groups, including a chlorobenzyl group, dimethyl groups, a methylsulfamoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Sulfamoylation: The N-methylsulfamoyl group can be introduced by reacting the intermediate with N-methylsulfonamide under appropriate conditions.
Carboxamidation: The carboxamide group can be introduced through the reaction of the intermediate with an amine or ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide, and various amines.
Hydrolyzing Agents: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide may have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Materials Science: Use in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2,5-dimethylfuran-3-carboxamide: Lacks the N-methylsulfamoyl group.
N-(2-chlorobenzyl)-4-(N-methylsulfamoyl)furan-3-carboxamide: Lacks the dimethyl groups.
2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide: Lacks the chlorobenzyl group.
Uniqueness
N-(2-chlorobenzyl)-2,5-dimethyl-4-(N-methylsulfamoyl)furan-3-carboxamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of the chlorobenzyl group, dimethyl groups, N-methylsulfamoyl group, and carboxamide group in a single molecule may result in unique interactions with molecular targets and distinct physicochemical properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,5-dimethyl-4-(methylsulfamoyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4S/c1-9-13(14(10(2)22-9)23(20,21)17-3)15(19)18-8-11-6-4-5-7-12(11)16/h4-7,17H,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTFBGLEWQFEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NC)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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